molecular formula C12H20N2O3S B1621536 Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate CAS No. 1049734-91-9

Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

Cat. No. B1621536
M. Wt: 272.37 g/mol
InChI Key: QBAFTFXCHOCVOU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate” is a chemical compound with the CAS Number: 1049734-91-9 . It has a molecular weight of 273.38 . The compound is stored at a temperature between 28 C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N2O2S.H2O/c1-7(2)14-5-4-8-9(6-14)17-11(13)10(8)12(15)16-3;/h7,17H,4-6,13H2,1-3H3;1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.38 . It is stored at a temperature between 28 C .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Annulation and Catalysis: A study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process, synthesizing highly functionalized tetrahydropyridines, which shares a structural resemblance with the targeted compound, emphasizing the potential for creating diverse derivatives with varied biological activities (Zhu, Lan, & Kwon, 2003).
  • Palladium-Catalyzed Couplings: Research by Calhelha and Queiroz (2010) involved the synthesis of thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations, indicating a methodology for constructing complex heterocycles that could serve as key intermediates in pharmaceutical synthesis (Calhelha & Queiroz, 2010).

Potential Biological Activities

  • Anti-inflammatory Properties: Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel molecules for potential anti-inflammatory agents. This suggests that derivatives of the mentioned compound could also exhibit significant biological activities, possibly including anti-inflammatory effects (Moloney, 2001).
  • Antimicrobial Activity: Bakhite, Abdel-rahman, & Al-Taifi (2004) explored the antimicrobial activities of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, highlighting the potential of structurally related compounds for application in antimicrobial drug development (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Physical Properties and Crystal Structures

  • Crystal Structure Analysis: The work by Mokhtaruddin et al. (2015) on the crystal structure of a related compound provides insights into the molecular configurations and interactions that may influence the physical properties and reactivity of similar compounds, which is critical for designing drugs with optimized pharmacokinetics (Mokhtaruddin et al., 2015).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

methyl 2-amino-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.H2O/c1-7(2)14-5-4-8-9(6-14)17-11(13)10(8)12(15)16-3;/h7H,4-6,13H2,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFTFXCHOCVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377297
Record name Methyl 2-amino-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

CAS RN

1049734-91-9
Record name Methyl 2-amino-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 3
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 4
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 5
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 6
Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

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